An In-depth Technical Guide to 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile: A Predictive Analysis
An In-depth Technical Guide to 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile: A Predictive Analysis
Abstract: This technical guide provides a comprehensive analysis of the novel heterocyclic compound, 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile. As this molecule is not prominently documented in current scientific literature, this document serves as a predictive overview for researchers, scientists, and drug development professionals. By examining the synthesis of its core scaffold, potential N-acetylation strategies, and the known properties of analogous structures, we construct a theoretical framework for its physicochemical properties, spectroscopic signature, and potential biological activities. This guide is intended to serve as a foundational resource to stimulate and direct future research into this promising, yet unexplored, chemical entity.
Introduction
The pyrrolin-4-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The fusion of an amino group and a cyano moiety to this core, as seen in the 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile scaffold, introduces unique electronic and hydrogen-bonding characteristics that are highly attractive for designing targeted therapeutics. The subsequent N-acetylation to form 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile (heretofore referred to as the "target compound") further modifies its polarity, solubility, and metabolic profile, potentially enhancing its drug-like properties.
This document provides a speculative, yet scientifically grounded, exploration of the target compound. We will detail plausible synthetic routes, predict its key physicochemical and spectroscopic properties based on closely related analogs, and discuss its potential as a lead compound in drug discovery programs.
Section 1: Proposed Synthesis Strategies
The synthesis of the target compound can be logically approached in a two-stage process: first, the construction of the core pyrrolin-4-one ring, followed by the N-acetylation of the ring nitrogen.
Synthesis of the Core Scaffold: 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
The core scaffold is a tautomer of 2-amino-4-hydroxy-1H-pyrrole-3-carbonitrile. Literature suggests that such a structure can be synthesized via a one-pot condensation reaction. A promising method involves the reaction of glycine with malononitrile, potentially under microwave irradiation to enhance reaction rates and yields[3]. This approach is attractive due to the simplicity and commercial availability of the starting materials.
Another viable strategy involves the cyclization of functionalized enamines. The synthesis of substituted pyrrolin-4-ones from β-enaminones is a well-established method, often mediated by an oxidative cyclization step[1][4]. Adapting this methodology would involve the synthesis of a suitable enamine precursor derived from an amino acid and a cyanoacetylating agent.
N-Acetylation of the Core Scaffold
Once the 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile scaffold is obtained, the final step is the selective acetylation of the endocyclic nitrogen. N-acetylation is a fundamental transformation in organic synthesis[5]. Standard laboratory reagents such as acetic anhydride or acetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) would be the primary choice for this transformation. The reaction conditions would need to be carefully controlled to avoid acetylation of the exocyclic amino group. Protection of the exocyclic amine might be necessary prior to N-acetylation, followed by a deprotection step. Alternatively, chemoselectivity could be achieved by leveraging the different nucleophilicities of the two nitrogen atoms.
A continuous-flow acetylation process using acetonitrile as the acetylating agent over an alumina catalyst presents a greener and safer alternative to traditional methods[5].
Figure 1: Proposed two-stage synthesis pathway for the target compound.
Section 2: Predicted Physicochemical Properties
The physicochemical properties of the target compound are predicted based on its structure and by analogy to similar molecules like N-Acetylpyrrolidone[6][7]. These properties are crucial for assessing its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₇H₇N₃O₂ | Calculated from structure |
| Molecular Weight | 165.15 g/mol | Calculated from structure |
| Appearance | Likely a white to off-white solid | Analogy to similar heterocyclic compounds |
| Solubility | Moderately soluble in water and polar organic solvents | Presence of H-bond donors/acceptors and acetyl group |
| LogP (Octanol/Water) | -0.5 to 0.5 | Calculated estimate; influenced by polar functional groups |
| Hydrogen Bond Donors | 1 (exocyclic amine) | Structural analysis |
| Hydrogen Bond Acceptors | 4 (2x carbonyl O, nitrile N, exocyclic N) | Structural analysis |
Section 3: Predicted Spectroscopic Characterization
A full spectroscopic characterization would be essential to confirm the structure of the synthesized compound. Based on its functional groups, the following spectral data can be anticipated:
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¹H NMR: Signals corresponding to the acetyl methyl protons (singlet, ~2.1-2.3 ppm), the CH₂ group in the pyrrole ring (diastereotopic protons, ~2.5-3.5 ppm), and the NH₂ protons (broad singlet, exchangeable with D₂O, ~6.0-8.0 ppm).
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¹³C NMR: Resonances for the acetyl carbonyl (~170 ppm), the lactam carbonyl (~175 ppm), the nitrile carbon (~115-120 ppm), the acetyl methyl carbon (~25 ppm), and carbons of the pyrrole ring.
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Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the amine (~3300-3400 cm⁻¹), C≡N stretching (~2200-2250 cm⁻¹), and strong C=O stretching for the lactam and acetyl groups (~1650-1750 cm⁻¹).
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Mass Spectrometry (MS): The molecular ion peak [M]+ at m/z = 165.0538 (for C₇H₇N₃O₂). Fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the pyrrole ring.
Section 4: Potential Biological Activity and Applications
While no biological data exists for the target compound, the rich pharmacology of related pyrrole and pyrrolin-4-one derivatives provides a strong basis for predicting its potential applications[8].
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Anticancer Activity: Many substituted pyrrole derivatives exhibit potent anticancer activity[8][9]. The target compound, with its multiple hydrogen bonding sites and rigid scaffold, could be investigated as an inhibitor of kinases or other enzymes involved in cell proliferation. Pyrrolizine derivatives, which share a related bicyclic nitrogen heterocycle structure, have also shown anticancer effects[10].
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Antimicrobial Activity: Pyrrolidinone-based compounds are known to possess antimicrobial properties[9]. The unique combination of functional groups in the target molecule could be effective against various bacterial or fungal strains, potentially by disrupting cell wall synthesis or other essential metabolic pathways.
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Enzyme Inhibition: The 2-aminopyrrole motif is present in inhibitors of enzymes like mitogen-activated protein kinases (MEKs)[11]. The target compound could be screened against a panel of enzymes implicated in inflammatory or metabolic diseases. The N-acetylation may influence its binding affinity and selectivity for specific enzyme active sites.
Figure 2: Inferred biological potential based on the core scaffold.
Section 5: Hypothetical Experimental Protocols
Protocol for Synthesis of 2-amino-4-hydroxy-1H-pyrrole-3-carbonitrile (Core Scaffold Tautomer)
Disclaimer: This is a hypothetical protocol based on related literature and requires experimental optimization and validation.
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Reaction Setup: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add glycine (1 mmol, 75 mg) and malononitrile (1 mmol, 66 mg).
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Solvent Addition: Add 3 mL of ethanol as the solvent.
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Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 20 minutes[3].
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Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield the desired product.
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Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry.
Protocol for N-Acetylation
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Reaction Setup: Dissolve the synthesized core scaffold (1 mmol) in 5 mL of anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (1.2 mmol, 167 µL) to the solution and cool the mixture to 0°C in an ice bath.
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Acetylation: Slowly add acetyl chloride (1.1 mmol, 78 µL) dropwise to the stirred solution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
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Characterization: Confirm the final structure of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile using appropriate spectroscopic methods.
Conclusion
1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile represents an intriguing, albeit currently theoretical, molecular target. This guide has outlined rational synthetic pathways based on established chemical principles and analogous reactions. The predicted physicochemical and spectroscopic properties provide a benchmark for its future identification and characterization. The known biological activities of the 2-aminopyrrolin-4-one scaffold strongly suggest that this novel compound could be a valuable candidate for screening in anticancer, antimicrobial, and enzyme inhibition assays. It is our hope that this in-depth predictive analysis will provide the necessary foundation and impetus for the synthesis and exploration of this promising new member of the pyrrolin-4-one family.
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